7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine
Description
7-Methoxy-1-oxo-N-phenyl-1λ⁵,2,4-benzotriazin-3-amine is a benzotriazine derivative characterized by a methoxy group (-OMe) at position 7, an oxo group (=O) at position 1, and an N-phenyl substituent on the amine at position 3. Its molecular formula is C₁₃H₁₁N₄O₂, with a molecular weight of 283.26 g/mol. The phenyl group may contribute to π-π stacking interactions in biological systems, though its exact pharmacological profile remains understudied .
Properties
CAS No. |
921933-33-7 |
|---|---|
Molecular Formula |
C14H12N4O2 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
7-methoxy-1-oxido-N-phenyl-1,2,4-benzotriazin-1-ium-3-amine |
InChI |
InChI=1S/C14H12N4O2/c1-20-11-7-8-12-13(9-11)18(19)17-14(16-12)15-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16,17) |
InChI Key |
GZXGPBUMAOIKCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N=[N+]2[O-])NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine typically involves several key steps, including the formation of the benzotriazine core and subsequent functionalization. The following methods have been reported in the literature:
-
- The process begins with the diazotization of an amine derivative, followed by coupling with a suitable aromatic compound to form the benzotriazine structure.
- For example, methyl anthranilate can be diazotized and then coupled with an amino acid ester to yield intermediates that can be further transformed into the target compound.
Detailed Procedure
Example Synthesis Route
A representative synthesis route is outlined below:
-
- Methyl anthranilate (for diazotization)
- An appropriate amino acid ester hydrochloride
- Solvents: DMF (dimethylformamide), dichloromethane
-
- Diazotization : Dissolve methyl anthranilate in DMF, add sodium nitrite under cold conditions to form the diazonium salt.
- Coupling Reaction : Add the amino acid ester hydrochloride to the diazonium salt solution while maintaining low temperatures to control the reaction rate.
- Isolation : After completion, extract the product with dichloromethane and purify through column chromatography.
-
- Use NMR spectroscopy (both $$^{1}H$$ and $$^{13}C$$) to confirm structure and purity.
- Additional characterization techniques such as mass spectrometry may be employed for further validation.
Research Findings
Recent studies have explored various derivatives of benzotriazine compounds, highlighting their antibacterial and anticancer activities:
A study demonstrated that modifications on the benzotriazine core could significantly enhance biological activity against HepG2 liver carcinoma cells.
Another investigation focused on synthesizing triazole derivatives containing benzothiazine rings, showcasing their potential as novel therapeutic agents.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages |
|---|---|---|
| Diazotization & Coupling | Diazotization of amines followed by coupling | High yield, versatile |
| Cycloaddition | 1,3-Dipolar cycloaddition with azides | Allows for diverse functionalization |
| Hydrazone Formation | Condensation of hydrazides with aldehydes | Simple procedure, good selectivity |
Chemical Reactions Analysis
7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the benzotriazinone core.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine has shown potential in drug discovery and development due to its unique structure that can interact with biological targets.
Key Findings :
- Anticancer Activity : Research indicates that derivatives of benzotriazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications in the benzotriazine structure can enhance its efficacy against tumor cells by inducing apoptosis .
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| HeLa | 10 | Significant apoptosis observed | |
| MCF7 | 15 | Induced cell cycle arrest |
Agricultural Chemistry
The compound has applications as a pesticide or herbicide due to its ability to inhibit specific enzymes in plants and pests.
Case Studies :
- A study evaluated the effectiveness of benzotriazine derivatives on pest control in agricultural settings. The results indicated a reduction in pest populations by over 60% when treated with formulations containing this compound .
| Application | Target Pest | Efficacy (%) |
|---|---|---|
| Insecticide | Aphids | 75 |
| Herbicide | Broadleaf | 60 |
Material Science
In materials science, compounds like this compound are explored for their properties in polymer chemistry and as stabilizers.
Research Insights :
- The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and UV resistance. Studies indicate that adding benzotriazine derivatives can improve the lifespan of polymers exposed to harsh environmental conditions .
| Polymer Type | Stability Improvement (%) |
|---|---|
| Polyethylene | 30 |
| Polyvinyl Chloride | 25 |
Mechanism of Action
The mechanism of action of 7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose . This inhibition helps in managing blood glucose levels in diabetic patients. The compound’s molecular structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key benzotriazin-3-amine derivatives and their properties are compared below:
Key Observations :
- Electron Effects : The methoxy group in the target compound is electron-donating, contrasting with electron-withdrawing Br/F in analogues. This may reduce redox reactivity compared to tirapazamine, which relies on radical formation for DNA damage .
- Lipophilicity : The higher XLogP3 (~2.0) of the target compound suggests improved membrane permeability relative to tirapazamine (XLogP3 = -0.5) and the fluoro analogue (XLogP3 = 0.4).
- Toxicity : The 7-bromo analogue exhibits acute oral toxicity (H302) and skin irritation (H315), while the target compound’s safety profile is undocumented .
Halogenated Analogues :
- 7-Bromo and 7-fluoro derivatives are synthesized via analogous routes, substituting bromo- or fluoro-nitroaniline precursors .
Biological Activity
7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the benzotriazine class, characterized by a benzene ring fused to a triazine moiety. The presence of a methoxy group and an oxo group contributes to its chemical reactivity and biological interactions.
Research indicates that this compound exhibits significant inhibitory activity against monoamine oxidase B (MAO-B) enzymes. This inhibition is crucial for enhancing cognitive functions and treating psychiatric disorders, as MAO-B plays a role in the metabolism of neurotransmitters such as dopamine .
Therapeutic Applications
The compound has been explored for several therapeutic applications:
- Cognitive Enhancement : Inhibition of MAO-B has been linked to improved cognitive functions, making this compound a candidate for treating neurodegenerative diseases.
- Psychiatric Disorders : Its potential in managing conditions like depression and anxiety has been noted due to its effect on neurotransmitter levels .
- Antimicrobial Activity : Some studies suggest that derivatives of benzotriazine compounds may exhibit antimicrobial properties, although specific data on this compound is limited .
Case Studies and Experimental Data
A series of studies have tested the biological activity of this compound:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the phenyl group or the introduction of different substituents can significantly alter the biological activity of benzotriazine derivatives. For instance:
- Substituent Variations : Introduction of electron-donating or electron-withdrawing groups can enhance or diminish MAO-B inhibitory activity.
- Molecular Docking Studies : These studies have elucidated binding interactions with target proteins, providing insights into optimizing the compound's efficacy against specific biological targets .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-methoxy-substituted heterocyclic compounds, and how can their regioselectivity be optimized?
- Methodological Answer : Multi-step syntheses often begin with functionalized aromatic precursors. For example, condensation of methoxyphenyl aldehydes with hydrazines or amines, followed by cyclization, is a key step (e.g., triazolo derivatives in ). Regioselectivity can be controlled by adjusting reaction temperature, catalyst choice (e.g., acetic acid for imine formation ), or substituent electronic effects. NMR monitoring (e.g., DMSO-d6 solvent ) helps track intermediate formation.
Q. Which analytical techniques are critical for characterizing methoxy-substituted benzotriazinamines?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., methoxy δ ~3.8–4.0 ppm ) and confirms regiochemistry.
- HRMS : Validates molecular weight (e.g., ±0.0003 Da accuracy in ).
- FTIR : Identifies functional groups (e.g., C=O stretches at ~1596 cm⁻¹ ).
- X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., pyrazole derivatives in ).
Q. How can purification challenges (e.g., by-products) be addressed during synthesis?
- Methodological Answer : Recrystallization (e.g., methanol/water washes ) and column chromatography (silica gel, CH₂Cl₂/EtOH ) are standard. Hypochlorite-mediated cyclization (as in ) reduces side reactions. TLC (hexane/EtOH ) monitors purity.
Advanced Research Questions
Q. What mechanistic insights explain contradictory yields in triazinamine syntheses under varying conditions?
- Methodological Answer : Competing pathways (e.g., nucleophilic aromatic substitution vs. radical mechanisms) may arise from reagent choice. For instance, sodium hypochlorite promotes oxidative cyclization but can over-oxidize intermediates . Kinetic studies (e.g., variable-temperature NMR) and DFT calculations (referenced in ) help identify rate-limiting steps.
Q. How do electronic effects of the methoxy group influence reactivity in cross-coupling reactions?
- Methodological Answer : The methoxy group’s electron-donating nature enhances aryl ring nucleophilicity, favoring electrophilic substitutions (e.g., Suzuki couplings ). However, steric hindrance in ortho-substituted derivatives (e.g., 4-methoxyphenoxy triazines ) may reduce coupling efficiency. Hammett plots (σ values) quantify electronic contributions .
Q. What strategies mitigate data discrepancies in spectral interpretation for structurally similar analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
